molecular formula C26H25N3O3 B2630742 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-50-1

1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B2630742
CAS RN: 1014069-50-1
M. Wt: 427.504
InChI Key: JCMYPCGEZRWULX-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has several benzyl groups attached to it, which are aromatic rings attached to a methylene (-CH2-) group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The benzyl groups would contribute to the overall stability of the molecule due to the delocalization of electrons in the aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the various substituents. For example, the methoxy group is an electron-donating group, which could potentially increase the reactivity of the aromatic ring it’s attached to .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would likely be low in polar solvents like water due to the presence of multiple nonpolar benzyl groups .

Scientific Research Applications

Synthesis and Herbicidal Activity

One study focused on synthesizing novel pyrazole-4-carboxamide derivatives to investigate their herbicidal activity against various weeds and crop safety under flooded conditions. The herbicidal activity was significantly influenced by the substituent at the 3-position of the pyrazole ring, with the benzyloxy group, when substituted with an electron-withdrawing group, enhancing the bleaching activity. Among the synthesized compounds, one demonstrated promising rice herbicide potential due to its herbicidal activity against annual lowland weeds and excellent crop safety at low application rates (Ohno et al., 2004).

Cytotoxicity and Antimicrobial Properties

Another research effort synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study aimed to develop compounds with potential anticancer properties (Hassan et al., 2014).

In addition, a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized, targeting improvements in antibacterial and antifungal activities. The study identified several compounds with potent antimicrobial activities, contributing to the search for new therapeutic agents (Raju et al., 2010).

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials .

properties

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-31-23-14-12-20(13-15-23)16-27-25(30)24-18-29(17-21-8-4-2-5-9-21)28-26(24)32-19-22-10-6-3-7-11-22/h2-15,18H,16-17,19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMYPCGEZRWULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

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